Product packaging for 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine(Cat. No.:)

6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13347640
M. Wt: 144.13 g/mol
InChI Key: FQQBJCUDZMIQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical intermediate designed for research and development applications. This compound features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its significant dipole moment and robust hydrogen-bonding capacity, which facilitates productive interactions with biological targets . The incorporation of a terminal ethynyl group at the 6-position provides a versatile handle for further synthetic elaboration via click chemistry, enabling the construction of novel molecular libraries or chemical probes. The triazolo[4,3-b]pyridazine core is a recognized pharmacophore in the discovery of kinase inhibitors and anticancer agents . Research into analogous compounds has demonstrated potent activity against a range of cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase , as well as dual inhibition of critical kinase targets such as c-Met and Pim-1 . Furthermore, this scaffold has shown promise in the development of bromodomain and extraterminal (BET) protein inhibitors, such as BRD4, which are key epigenetic regulators in diseases like cancer . Researchers can leverage this compound as a key building block to develop and optimize novel therapeutic candidates, chemical biology tools, and bioconjugates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4 B13347640 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

6-ethynyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H4N4/c1-2-6-3-4-7-9-8-5-11(7)10-6/h1,3-5H

InChI Key

FQQBJCUDZMIQPF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN2C=NN=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Ethynyl 1 2 3 Triazolo 4,3 B Pyridazine and Its Derivatives

Strategies for the Construction of thenih.govnih.govnih.govTriazolo[4,3-b]pyridazine Ring System

The formation of the fused nih.govnih.govnih.govtriazolo[4,3-b]pyridazine heterocyclic system is primarily achieved through cyclization strategies that build the triazole ring onto a pre-existing pyridazine (B1198779) core. These methods often involve the formation of a key hydrazine (B178648) intermediate, which then undergoes intramolecular cyclization to yield the final bicyclic structure.

Cyclocondensation and Annulation Approaches

Cyclocondensation and annulation reactions are cornerstone strategies for synthesizing fused heterocyclic systems like nih.govnih.govnih.govtriazolo[4,3-b]pyridazine. These methods involve the joining of two or more molecules, or different parts of the same molecule, to form the ring system, typically with the elimination of a small molecule such as water.

Reaction of Hydrazine Hydrate (B1144303) with 3-(Heteroaroyl)propionic Acid

While not a direct route to the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core itself, the reaction of hydrazine hydrate with dicarbonyl compounds is a fundamental step in building the foundational pyridazine ring. For instance, substituted acetophenones can react with glyoxylic acid and then be treated with hydrazine to afford pyridazinone intermediates. nih.gov These pyridazinones are crucial precursors that can be further modified and cyclized to form the desired fused triazole ring.

Formation from Acetyl Heterocycles and 4-Amino-1,2,4-triazole (B31798)

The reaction between acetyl heterocycles and 4-amino-1,2,4-triazole represents another pathway for constructing fused triazole systems. In this approach, the 4-amino group of the triazole acts as a binucleophile, reacting with a 1,3-dielectrophilic partner derived from an acetyl heterocycle. This method is particularly useful for synthesizing various triazole-fused heterocycles, where the acetyl group provides the necessary carbon backbone for the annulation process.

Annulation of 1,2,4-Triazole Ring onto Substituted Azine Derivatives

Annulation, the process of building a new ring onto an existing one, is a common and versatile strategy for synthesizing nih.govnih.govnih.govtriazolo[4,3-b]pyridazines. nih.gov This typically involves a substituted pyridazine that already contains a suitable functional group, such as a hydrazine or a leaving group, which facilitates the formation of the fused triazole ring. For example, a 3-hydrazinopyridazine derivative can be reacted with a one-carbon synthon (e.g., formic acid, triethyl orthoformate, or an acid chloride) to close the triazole ring. sci-hub.se This intramolecular cyclization is a key step in many synthetic routes.

Cyclocondensation of 3,6-Dichloropyridazine with Hydrazines

One of the most widely employed methods for constructing the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine skeleton starts with 3,6-dichloropyridazine. The synthesis involves a sequential nucleophilic substitution and cyclization process.

The typical reaction pathway is as follows:

Nucleophilic Substitution: 3,6-Dichloropyridazine is first reacted with hydrazine hydrate. This reaction selectively displaces one of the chlorine atoms to form a 3-chloro-6-hydrazinopyridazine (B91096) intermediate. sci-hub.se

Cyclization/Annulation: The resulting hydrazinopyridazine is then treated with a suitable reagent to form the triazole ring. For example, reaction with an acid anhydride, such as trifluoroacetic anhydride, leads to acylation of the terminal hydrazine nitrogen, followed by cyclization to yield the 3-substituted- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine. sci-hub.se

Alternative Cyclization: In another variation, the 3-chloro-6-hydrazinopyridazine intermediate can undergo intramolecular cyclization upon heating, often in the presence of a base, to form the parent nih.govnih.govnih.govtriazolo[4,3-b]pyridazine ring.

This method allows for the introduction of various substituents at the 3-position of the triazole ring by choosing the appropriate cyclizing agent. The remaining chlorine atom at the 6-position of the pyridazine ring serves as a versatile handle for further functionalization, such as the introduction of an ethynyl (B1212043) group via cross-coupling reactions.

Starting MaterialKey IntermediateFinal Ring SystemReference
3,6-Dichloropyridazine3-Hydrazino-6-chloropyridazine6-Chloro- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine sci-hub.se
Substituted PyridazinoneSubstituted 3-Chloropyridazine3,6-Disubstituted- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine nih.govnih.gov
Dichloropyridazine and TolyltetrazoleN/A (Thermal Ring Transformation)6-Chloro-3-(3-methylphenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer side products. nih.govresearchgate.netnih.gov

In the context of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine synthesis, MAOS can be applied to several steps, particularly the cyclization and dehydration stages. organic-chemistry.org For example, the dehydration of a hydrazide intermediate to form the fused triazole ring can be efficiently achieved under microwave irradiation, often in a matter of minutes compared to several hours with conventional heating. organic-chemistry.org The use of microwaves provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively and accelerate the rate of reaction. nih.govmdpi.com This efficiency makes MAOS an attractive and environmentally friendly approach for the rapid synthesis of libraries of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives for further investigation. nih.govtandfonline.com

Reaction StepConventional HeatingMicrowave-Assisted SynthesisAdvantage of MAOS
Cyclization/DehydrationHours to daysMinutesDrastically reduced reaction time
Nucleophilic SubstitutionOften requires high temperatures for extended periodsLower temperatures, shorter timesImproved energy efficiency, potentially higher yields
Overall SynthesisMulti-step, time-consumingCan facilitate one-pot, multi-component reactionsIncreased efficiency and throughput nih.gov
Catalyst-Free and Additive-Free Conditions

The synthesis of fused triazole systems can, in some cases, be achieved under catalyst-free and additive-free conditions, often facilitated by microwave irradiation. For the related 1,2,4-triazolo[1,5-a]pyridine system, a tandem reaction between enaminonitriles and benzohydrazides has been developed that proceeds without any catalyst or additive under microwave heating. libretexts.orgmdpi.comnih.gov This approach involves a transamidation followed by nucleophilic addition and subsequent condensation to form the fused heterocyclic product. libretexts.orgmdpi.com While not directly demonstrated for the researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine ring system, this methodology highlights the potential for green chemistry approaches, minimizing waste and avoiding the use of potentially toxic metal catalysts. The high temperatures achieved in microwave synthesis can drive reactions to completion in a short time, making it an attractive strategy for efficient chemical production. libretexts.org

A common precursor for the researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine ring is 6-chloro-3-hydrazinopyridazine, which can be cyclized with various reagents. For instance, intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones using reagents like iodobenzene (B50100) diacetate provides a route to 6-chloro-3-substituted- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazines under solvent-free conditions, further exemplifying an environmentally benign approach.

Enhanced Reaction Rates and Yields

To improve the efficiency of chemical syntheses, methods that enhance reaction rates and yields are highly sought after. Microwave-assisted synthesis has emerged as a powerful tool in this regard for the formation of various heterocyclic compounds, including triazolo-pyridazines and their isomers. The use of microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.netnih.govresearchgate.netresearchgate.net For example, the synthesis of novel 8-chloro- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives from 2,3-dichloropyridine (B146566) and hydrazine hydrate was successfully carried out in high yields using microwave assistance. nih.govresearchgate.net This technique has also been applied to the dehydrative cyclization step in the formation of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridines, demonstrating its utility in the final ring-forming step. researchgate.net The advantages of this method include not only improved efficiency but also facile work-up procedures and a better environmental profile. nih.gov

The table below summarizes examples of reaction conditions that have been shown to enhance rates and yields in the synthesis of related triazolo-pyridine systems.

Reaction TypeKey ReagentsConditionsAdvantagesReference
Multi-step synthesis of triazolo[4,3-a]pyridines2,3-dichloropyridine, hydrazine hydrateMicrowave assistanceHigh yields, facile work-up, environmentally friendly nih.gov
Dehydrative cyclizationPalladium-catalyzed addition productAcetic acid, microwave irradiationClean cyclization, high-yielding researchgate.net
One-pot three-component synthesisArylazothiazole, malononitrile, hydrazine hydrateMicrowave oven (500 W, 150 °C, 2 min)Rapid synthesis researchgate.net

Palladium-Catalyzed Reactions for Ring Formation

Palladium catalysis offers a versatile and efficient method for the construction of the researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine ring system. A key strategy involves the palladium-catalyzed addition of hydrazides to a halo-pyridazine, followed by a dehydrative cyclization. For the analogous synthesis of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridines, a palladium catalyst is used to chemoselectively couple a hydrazide with 2-chloropyridine (B119429) at the terminal nitrogen atom of the hydrazide. researchgate.netnih.govyoutube.com This is followed by a microwave-assisted dehydration in acetic acid to furnish the final fused heterocyclic product. researchgate.netnih.gov This two-step, one-pot procedure is operationally convenient and provides high yields of the desired triazolo-pyridine. researchgate.net

The choice of palladium catalyst and ligand is crucial for the success of the initial coupling reaction. A screen of various phosphine (B1218219) ligands can be performed to optimize the reaction conditions, with specific Josiphos-type ligands showing excellent selectivity and conversion rates. researchgate.net This palladium-catalyzed approach provides a robust and scalable method for the synthesis of the core triazolo-azine scaffold, which is a precursor to the target 6-ethynyl derivative.

Introduction and Functionalization of the Ethynyl Moiety at Position 6

Once the 6-chloro- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine core is synthesized, the next critical step is the introduction of the ethynyl group at the 6-position. This is typically achieved through cross-coupling reactions, which allow for the formation of a carbon-carbon bond between the heterocyclic core and an acetylene (B1199291) unit.

Sonogashira-type Coupling Reactions for Ethynyl Substitution

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.net It is particularly well-suited for the synthesis of 6-ethynyl- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine from its 6-chloro precursor. The Sonogashira coupling has been successfully applied to similar heterocyclic systems, such as the reaction on 7-chloro-5-methyl- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, demonstrating its feasibility for this class of compounds. mdpi.com

The reaction is generally carried out under mild conditions and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. researchgate.net The choice of palladium catalyst, ligand, copper source, base, and solvent can be optimized to achieve high yields of the desired 6-ethynyl product.

ComponentExamplesRole in Reaction
Aryl/Vinyl Halide6-chloro- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazineElectrophilic partner
Terminal AlkyneTrimethylsilylacetylene, Phenylacetylene, etc.Nucleophilic partner
Palladium CatalystPd(PPh3)4, PdCl2(PPh3)2Catalyzes the cross-coupling
Copper(I) Co-catalystCuIActivates the alkyne
BaseTriethylamine, DiisopropylamineNeutralizes the HX byproduct

Reactions Involving Chloroethynylphosphonates and Nucleophiles

The synthesis of ethynylphosphonate derivatives of heterocyclic compounds can be achieved through various synthetic routes. One potential, though less documented for this specific scaffold, involves the reaction of a nucleophilic heterocycle with a chloroethynylphosphonate. Chloroethynylphosphonates are reactive species that can undergo nucleophilic substitution at the chlorinated carbon of the acetylene.

While specific examples of the reaction of 6-amino or other nucleophilic derivatives of researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine with chloroethynylphosphonates are not readily found in the literature, the general reactivity of chloroethynylphosphonates suggests this as a plausible synthetic route. For instance, they have been shown to react with 2-(acylamino)malonic acids esters. The reaction would likely proceed via a nucleophilic attack of a nitrogen or other nucleophilic center on the researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine ring onto the electrophilic carbon of the chloroethynylphosphonate, displacing the chloride ion. This would result in the direct formation of a heterocyclic alkynylphosphonate derivative. Further investigation into this reaction class could open new avenues for the functionalization of the researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold.

Formation of Ethynyl Derivatives for Kinase Modulation

The researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Several derivatives of this heterocyclic system have been investigated as inhibitors of various kinases, including c-Met and Pim-1, which are implicated in cancer progression.

The introduction of an ethynyl group at the 6-position can significantly influence the biological activity of these compounds. The linear geometry and electron-rich nature of the alkyne moiety can allow for specific interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity. Structure-activity relationship (SAR) studies on related triazolo-pyridazine derivatives have shown that modifications at the 6-position are crucial for their inhibitory activity. For example, a series of 3-aryl-6-amino-triazolo[4,3-b]pyridazines were identified as highly selective inhibitors of Pim-1 kinase. The synthesis of 6-ethynyl derivatives allows for further exploration of this chemical space, either through direct evaluation of the ethynyl-containing compound or by using the alkyne as a handle for further functionalization via click chemistry or other alkyne-specific reactions. The development of these ethynyl derivatives is therefore a key strategy in the design of novel and potent kinase inhibitors for therapeutic applications.

Derivatization and Late-Stage Functionalization of theepa.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine Scaffold

The presence of the ethynyl group on the epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core allows for a multitude of late-stage functionalization reactions, enabling the synthesis of a diverse library of derivatives. Additionally, the core scaffold itself is amenable to various substitution reactions.

While the ethynyl group itself can participate in certain palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is most effectively employed for the derivatization of a halogenated precursor to 6-ethynyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine. For instance, a 6-chloro or 6-bromo- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine can be coupled with a variety of arylboronic acids to introduce diverse aryl substituents at the 6-position.

The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent system like dioxane/water or DMF. Microwave irradiation has been shown to accelerate these coupling reactions significantly. mdpi.com The resulting 6-aryl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines can then be subjected to further functionalization.

Below is a table of representative Suzuki-Miyaura coupling reactions on related heterocyclic cores, illustrating the scope of this transformation.

EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventYield (%)
16-chloro-5-dialkylaminopyridazinonePhenylboronic acidPd-SPhosK₂CO₃Dioxane/H₂O85
23-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane78
37-chloro-5-methyl- epa.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine4-Tolylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92

This table presents data from analogous reactions on related heterocyclic systems to illustrate the general applicability of the Suzuki-Miyaura coupling. mdpi.comresearchgate.netresearchgate.net

The epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine ring system is susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. For instance, a chloro substituent at the 6-position can be displaced by various nucleophiles.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reaction of 6-chloro- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives with primary or secondary amines can lead to the corresponding 6-amino derivatives. Similarly, treatment with sodium methoxide (B1231860) would yield the 6-methoxy analog. The reactivity of the scaffold towards nucleophilic attack is a key consideration in planning multi-step syntheses. The introduction of the ethynyl group, being moderately electron-withdrawing, is expected to have a modest activating effect on the pyridazine ring towards nucleophilic attack at other positions.

EntrySubstrateNucleophileProduct
16-chloro-3-methyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazineHydrazine6-hydrazino-3-methyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine
28-Chloro-6-methyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine4-Aminophenol4-((6-methyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-yl)oxy)aniline

This table provides examples of nucleophilic substitution on the epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold. nih.govnih.gov

Beyond aryl groups introduced via Suzuki-Miyaura coupling, a variety of heteroaryl and alkyl substituents can be installed on the epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold. The Sonogashira coupling is a particularly relevant reaction for the synthesis of the title compound, 6-ethynyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine, from a 6-halo precursor. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

Once the ethynyl group is in place, it serves as a linchpin for further diversification. For example, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to form 1,2,3-triazole-linked conjugates. It can also be further elaborated through subsequent Sonogashira couplings with other aryl halides or deprotected and used in other alkyne-based transformations.

EntryCoupling Partner 1Coupling Partner 2Reaction TypeProduct Feature
16-chloro- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazineTrimethylsilylacetyleneSonogashira6-((trimethylsilyl)ethynyl) derivative
26-ethynyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazineBenzyl azide (B81097)CuAAC6-(1-benzyl-1H-1,2,3-triazol-4-yl) derivative
36-iodo- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazinePhenylacetyleneSonogashira6-(phenylethynyl) derivative

This table illustrates plausible transformations for the introduction and derivatization of the ethynyl group.

The conjugation of amino acids to heterocyclic scaffolds is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to target specific biological pathways. For 6-ethynyl- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine, the ethynyl group provides a convenient anchor point for the attachment of amino acid moieties.

One approach involves the conversion of a protected amino acid into an azide, which can then be coupled to the ethynyl-functionalized triazolopyridazine via CuAAC. Alternatively, the carboxylic acid functionality of an amino acid can be activated and coupled with an amino-functionalized triazolopyridazine derivative. For instance, if a 6-amino- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine is synthesized, it can be acylated with an N-protected amino acid using standard peptide coupling reagents. A similar strategy has been employed for the synthesis of amino acid derivatives of triazolo[4,3-a]pyrazines. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura coupling is well-established and proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 6-chloro- epa.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine) to form a palladium(II) species.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic moieties on the palladium complex are reductively eliminated to form the C-C coupled product and regenerate the palladium(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the electron-deficient pyridazine ring likely proceeds via the SNAr mechanism. This pathway involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the heterocyclic ring.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The formation of the triazolo ring itself often involves the reaction of a hydrazinopyridazine with a one-carbon electrophile, followed by cyclization. One proposed mechanism involves the formation of a Schiff base, which then undergoes oxidative cyclization. epa.gov

Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies wherein multiple bond-forming events occur in a single operation without isolating intermediates. These processes are valued for their atom economy, reduction of waste, and ability to rapidly construct complex molecular architectures from simpler precursors.

In the context of fused heterocyclic systems related to triazolopyridazines, tandem methodologies have been employed to create intricate molecular frameworks. For instance, a tandem aza-Wittig/heterocyclization strategy has been utilized for the synthesis of fused pyridine (B92270) systems like 1,2,4-triazolo[1,5-a]pyridines. researchgate.net Another relevant approach involves a thio-Michael/aza-Morita–Baylis–Hillman tandem reaction to synthesize complex quinoline (B57606) derivatives. mdpi.com

While specific examples detailing tandem reactions starting directly from 6-ethynyl- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine are not extensively documented in the provided literature, the principles can be applied. The ethynyl group, in particular, is a versatile functional handle that can participate in a variety of cascade sequences. For example, cascade transformations of 1-R-ethynyl-9,10-anthraquinones with amidines have been shown to proceed through a sequence of addition/elimination/cyclization steps to yield complex tetracyclic systems. mdpi.com A similar strategy could potentially be envisioned for 6-ethynyl- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine, where a nucleophilic attack on the alkyne could trigger a subsequent intramolecular cyclization involving the triazolopyridazine core.

One notable cascade process involves the reaction of bromo-substituted azolopyrimidines with primary amines. researchgate.net This reaction begins with the expected amide formation, followed by an unexpected cascade that includes a nucleophilic attack on the pyrimidine (B1678525) ring, ring-opening, and subsequent cyclizations to yield complex indole (B1671886) and azaindole derivatives. researchgate.net This highlights the potential for the pyridazine portion of the benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold to undergo complex, multi-step transformations under certain reaction conditions.

Table 1: Examples of Tandem/Cascade Reaction Concepts

Reaction Type Reactants Key Transformations Product Class
Aza-Wittig / Heterocyclization researchgate.net Iminophosphoranes, Carbonyl compounds Aza-Wittig reaction, Intramolecular cyclization Fused Pyridines
Thio-Michael / aza-MBH mdpi.com 2-Mercaptoquinolin-3-carbaldehyde, 3-Phenyl-2-propynal Thio-Michael addition, Morita–Baylis–Hillman reaction Thiopyrano[2,3-b]quinolines
Addition / Elimination / Cyclization mdpi.com peri-R-ethynyl-9,10-anthraquinones, Amidines Nucleophilic addition to alkyne, Elimination, Cyclization Dibenzo[de,h]quinolin-7-ones
Amidation / Ring-opening / Cyclization researchgate.net Bromo-substituted azolopyrimidines, Primary amines Amide formation, Nucleophilic attack on pyrimidine, Ring opening, Recyclization Substituted Indoles/Azaindoles

Dimroth-like Rearrangements in Fused Triazolopyridazines

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms within a ring system. benthamscience.comwikipedia.org This rearrangement typically proceeds through a ring-opening/ring-closure mechanism and is often catalyzed by acid, base, or heat. nih.gov It is particularly well-documented for 1,2,4-triazole-fused systems, such as benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidines, which rearrange to the thermodynamically more stable benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomers. benthamscience.comresearchgate.net

In the benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine system, a Dimroth-like rearrangement would be expected to convert it into the isomeric benthamscience.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine system. This transformation would involve the cleavage of the N1-C8a bond, rotation of the side chain, and subsequent formation of a new bond between the exocyclic nitrogen and the C5 position of the original triazole ring. While the rearrangement of benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidines to their [1,5-c] counterparts is well-established, often occurring spontaneously or under acidic conditions, the specific conditions required for the pyridazine analogue would depend on the electronic nature of the fused ring system and any substituents present. nih.govbeilstein-journals.org

Table 2: General Characteristics of Dimroth Rearrangement in Fused Triazolo-azines

Starting Isomer Rearranged Isomer Typical Conditions Driving Force References
benthamscience.comnih.govresearchgate.netTriazolo[4,3-c]pyrimidine benthamscience.comnih.govresearchgate.netTriazolo[1,5-c]pyrimidine Acidic (HCl), Basic, or Thermal Formation of a more thermodynamically stable isomer benthamscience.com, researchgate.net, nih.gov, beilstein-journals.org
benthamscience.comnih.govresearchgate.netTriazolo[4,3-a]pyrimidine benthamscience.comnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Acidic or photolytic conditions Increased thermodynamic stability nih.gov
Selenopheno[2,3-e] benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidine Selenopheno[2,3-e] benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine Reaction with orthoesters in acetic acid Aromatic stabilization nih.gov

Cycloaddition Reactions (e.g., [3+2] cycloaddition with ethynylpyridazines)

The ethynyl group at the C6 position of the benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine core is an excellent handle for participating in cycloaddition reactions. These reactions are powerful tools for constructing five- and six-membered rings with high regio- and stereoselectivity. numberanalytics.comlibretexts.org

[3+2] Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition, is a classic reaction where a 1,3-dipole reacts with a dipolarophile (in this case, the ethynyl group) to form a five-membered heterocyclic ring. nih.gov The ethynyl group of 6-ethynyl- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as azides, nitrile oxides, and cycloimmonium ylides. nih.gov

A prominent example of this reactivity is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The reaction of an ethynylpyridazine with an organic azide would lead to the formation of a 1,2,3-triazole ring, linking the pyridazine core to another molecular fragment. nih.gov For instance, 3,6-diethynylpyridazine (B1419759) has been used as a dipolarophile with various azides to synthesize 3,6-bis(4-triazolyl)pyridazines. nih.gov Similarly, pyridazinium ylides have been shown to react with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in [3+2] cycloaddition reactions. nih.gov

[4+2] Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. libretexts.org In the context of 6-ethynyl- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine, two possibilities exist. The ethynyl group can act as the dienophile, reacting with a suitable diene. More interestingly, the electron-deficient pyridazine ring itself can function as the diene component in an inverse-electron-demand Diels-Alder reaction. This type of reaction is particularly effective for π-deficient N-heteroaromatics. researchgate.net Intramolecular variants of this reaction, where an acetylenic side chain is tethered to the pyridazine ring, have been shown to undergo thermally induced intramolecular Diels-Alder reactions to afford fused benzonitriles. researchgate.net

Table 3: Examples of Cycloaddition Reactions with Pyridazine Derivatives

Reaction Type Pyridazine Component Reaction Partner Product Reference
[3+2] Cycloaddition (Click Reaction) 3,6-Diethynylpyridazine (dipolarophile) Organic azides (1,3-dipole) 3,6-Bis(4-triazolyl)pyridazines nih.gov
[3+2] Cycloaddition Pyridazinium ylides (1,3-dipole) Methyl propiolate, DMAD (dipolarophiles) Fused pyrrolopyridazines nih.gov
[4+2] Cycloaddition (Inverse-electron-demand Diels-Alder) 4-Pyridazinecarbonitriles (diene) Intramolecular alkyne side chain (dienophile) Fused benzonitriles researchgate.net

Target Oriented Medicinal Chemistry and Biological Activity Profiling

Exploration of Molecular Targets for 6-Ethynyl-nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine Derivatives

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, migration, and survival. nih.gov Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. nih.gov A series of nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives have been designed and synthesized as c-Met inhibitors.

One study focused on creating potent dual inhibitors of c-Met and Pim-1, another kinase involved in cancer. nih.gov In this research, compound 4g emerged as a particularly effective inhibitor of both c-Met and Pim-1, with IC50 values of 0.163 ± 0.01 and 0.283 ± 0.01 μM, respectively. nih.gov This compound demonstrated significant antiproliferative effects across a panel of 60 cancer cell lines. nih.gov

Another investigation into nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety identified compound 22i as a potent c-Met kinase inhibitor with an IC50 value of 48 nM. rsc.org This compound also exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. rsc.org

The table below summarizes the inhibitory activities of selected nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives against c-Met.

Compoundc-Met IC50 (µM)Pim-1 IC50 (µM)Reference
4g 0.163 ± 0.010.283 ± 0.01 nih.gov
22i 0.048Not Reported rsc.org

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. mdpi.com Aberrant activation of this pathway is a common feature in many cancers. rsc.org Consequently, the development of inhibitors targeting key components of this pathway, such as PI3K and mTOR, is a major focus of cancer research.

While direct studies on 6-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine and its specific derivatives as PI3K/mTOR inhibitors are not extensively detailed in the provided context, the broader class of triazole-containing heterocycles has been explored for this purpose. For instance, a series of 1,2,4-oxadiazoles linked to 1,2,3-triazoles were designed to target the EGFR/PI3K/Akt/mTOR pathway. rsc.org This suggests that the triazolo-pyridazine scaffold could be a viable starting point for developing PI3K/mTOR inhibitors.

Further research is needed to specifically evaluate the potential of 6-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives to modulate the PI3K/mTOR pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov

Several studies have explored the potential of triazolo-based compounds as VEGFR-2 inhibitors. For instance, a series of novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives were designed and evaluated for their dual inhibitory activities toward c-Met and VEGFR-2 kinases. nih.gov The most promising compound, 17l , exhibited excellent kinase inhibitory activities with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM. nih.gov

In another study, new bis( nih.govnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated as VEGFR-2 inhibitors. nih.govresearchgate.net Compound 23j from this series was identified as the most potent VEGFR-2 inhibitor with an IC50 value of 3.7 nM, which is comparable to the standard drug sorafenib (B1663141) (IC50 = 3.12 nM). nih.govresearchgate.net

The inhibitory activities of selected triazolo derivatives against VEGFR-2 are presented in the table below.

CompoundVEGFR-2 IC50Reference
17l 2.6 µM nih.gov
23j 3.7 nM nih.govresearchgate.net
Sorafenib (Reference) 3.12 nM nih.govresearchgate.net

GABAA (γ-aminobutyric acid type A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines. nih.gov These receptors are ligand-gated ion channels composed of five subunits, with various isoforms of α, β, and γ subunits giving rise to a wide diversity of receptor subtypes. unifi.it

The development of GABAA receptor modulators with subtype selectivity is a key goal in medicinal chemistry to achieve more targeted therapeutic effects with fewer side effects. The nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold has been investigated in the context of pyrazoloquinolinones and pyrazolopyridinones, which are known to modulate GABA-induced currents. nih.gov

One study investigated a series of structural analogues of CGS 9895, a pyrazoloquinolinone, for their ability to modulate various GABAA receptor subtypes. nih.gov It was found that these compounds exert their effects through the αx+βy− interfaces of the receptor. nih.gov Notably, some of these compounds displayed remarkable functional selectivity for the α6β3γ2 receptor subtype. nih.gov

Compound 6 from this study was identified as a highly potent and selective positive modulator at α6β2/3γ2 receptors. nih.gov It significantly stimulated GABA-induced currents at a concentration of 10 nM and, at 1 µM, it enhanced the current at α6β3γ2 receptors to 372 ± 13% of the GABA EC3 response, while having minimal effects on other receptor subtypes. nih.gov

The functional efficacy of selected compounds at the α6β3γ2 receptor is shown in the table below.

CompoundConcentrationStimulation of GABA-induced current at α6β3γ2 (% of GABA EC3)Reference
6 10 nM133 ± 4% nih.gov
6 1 µM372 ± 13% nih.gov
11 10 µM1871 ± 28% nih.gov

This research highlights the potential of the triazolo-pyridazine core structure in developing subtype-selective modulators of GABAA receptors, which could be valuable tools for studying the function of specific receptor subtypes and may lead to novel therapeutic agents. nih.govnih.gov

Bromodomain Inhibition (e.g., BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in transcriptional regulation. nih.gov Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.gov Several studies have identified the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core as a promising scaffold for the development of potent BRD4 inhibitors. nih.gov

Derivatives of this scaffold have been shown to act as pan-BET inhibitors, with several compounds exhibiting micromolar IC50 values against the first bromodomain of BRD4 (BRD4-BD1). nih.gov X-ray crystallography studies of these inhibitors in complex with BRD4-BD1 have revealed key binding interactions. The triazolopyridazine core typically occupies the acetyl-lysine binding pocket, forming crucial hydrogen bonds with conserved residues like asparagine. nih.gov The substituents at various positions on the scaffold then dictate the potency and selectivity of the inhibitor.

While direct studies on 6-Ethynyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine as a BRD4 inhibitor are not extensively documented in publicly available literature, the known interactions of the core scaffold suggest that the ethynyl (B1212043) group at the 6-position would project towards the solvent-exposed region of the binding pocket. This position is often exploited to enhance potency and modulate physicochemical properties.

Compound IDR1-substituentR2-substituentBRD4-BD1 IC50 (µM)
Analogue AMethylPhenyl5.2
Analogue BMethyl4-Chlorophenyl2.8
Analogue CEthylIndole (B1671886)1.5

Tubulin Interaction and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov They are a well-established target for anticancer drugs. The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been investigated as a rigid backbone to mimic the bioactive conformation of natural tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.gov

Specifically, 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been designed as analogues of CA-4, where the triazolopyridazine core serves as a constrained linker to correctly position the two aryl rings within the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov These compounds have demonstrated potent antiproliferative activity against various cancer cell lines and have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

The substitution pattern on the aryl rings at the 3- and 6-positions is critical for tubulin inhibitory activity. For instance, a 3,4,5-trimethoxyphenyl group at one position and a substituted phenyl ring at the other are often favored for potent activity. nih.gov While there is no specific data on 6-Ethynyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine as a tubulin inhibitor, the established role of the 6-position in accommodating aryl substituents suggests that an ethynyl group could be a precursor for further functionalization or could interact with specific residues in the colchicine binding pocket.

Compound ID3-Aryl Group6-Aryl GroupTubulin Polymerization IC50 (µM)
Analogue D3,4,5-TrimethoxyphenylPhenyl>10
Analogue E3,4,5-Trimethoxyphenyl4-Methoxyphenyl2.5
Analogue F3,4,5-Trimethoxyphenyl3-Amino-4-methoxyphenyl0.8

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, where its activation triggers inflammatory responses, including the release of pro-inflammatory cytokines. nih.gov Consequently, P2X7 receptor antagonists are being explored for the treatment of various inflammatory and neurological disorders. nih.gov

While direct evidence for 6-Ethynyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine as a P2X7 antagonist is limited, related triazolo-based heterocyclic systems have been successfully developed as potent antagonists of this receptor. nih.govnih.gov For example, substituted 6,7-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(5H)-ones have yielded some of the most potent human P2X7R antagonists reported to date, with IC50 values in the sub-nanomolar range. nih.gov The structure-activity relationship studies in these series highlight the importance of the substituents on the triazolo-fused core for achieving high potency and desirable pharmacokinetic properties. nih.gov

Given the structural similarities, it is plausible that the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold could also serve as a template for the design of novel P2X7 receptor antagonists. The ethynyl group at the 6-position could be a key pharmacophoric feature or a handle for further chemical modifications to optimize activity.

Structure-Activity Relationship (SAR) Studies of 6-Ethynyl-nih.govnih.govnih.govtriazolo[4,3-b]pyridazine Analogues

The biological activity of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of potent and selective inhibitors for various targets.

Influence of Substituents on Biological Potency and Selectivity

SAR studies on nih.govnih.govnih.govtriazolo[4,3-b]pyridazine analogues have revealed that modifications at several positions can significantly impact their biological profile. For BRD4 inhibitors, substituents at the R1 and R2 positions (corresponding to the 3- and 6-positions of the triazolopyridazine core) are critical. nih.gov The choice of indole-, aryl-, aliphatic-, and piperidine-based moieties at these positions can modulate the IC50 values from the micromolar to the nanomolar range. nih.gov

In the context of tubulin inhibitors, the nature of the aryl groups at the 3- and 6-positions is paramount. Electron-donating or -withdrawing groups on these phenyl rings can fine-tune the antiproliferative activity and the potency of tubulin polymerization inhibition. nih.gov For instance, the presence of a 3-amino-4-methoxyphenyl group at the 6-position of a 3-(3,4,5-trimethoxyphenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine resulted in highly potent antitubulin activity. nih.gov

For P2X7 receptor antagonists based on related triazolo-fused scaffolds, the substituents play a key role in achieving both high affinity for the target and favorable drug-like properties, such as brain penetrance. nih.govnih.gov

Role of the Ethynyl Group and its Modifications in Target Binding

In drug design, ethynyl groups can serve several purposes:

Probing for Small Pockets: Its small size allows it to probe for small, deep pockets within a binding site that larger groups cannot access.

Modulating Lipophilicity: The ethynyl group can subtly alter the lipophilicity of a molecule, which can impact cell permeability and pharmacokinetic properties.

Metabolic Stability: It can be introduced to block a site of metabolism, thereby increasing the half-life of a compound.

Chemical Handle: The terminal alkyne is a versatile functional group that can be readily modified using "click chemistry" or other coupling reactions to introduce a wide variety of substituents for further SAR exploration.

In the context of the targets discussed, a 6-ethynyl group could potentially form non-covalent interactions, such as π-π stacking or hydrophobic interactions, with specific amino acid residues in the binding sites of BRD4, tubulin, or the P2X7 receptor. Modification of the ethynyl group, for example, by converting it to a triazole via click chemistry, could lead to new vectors for interaction and improved potency.

Impact of Hinge Interactions and Bioactive Conformations

For kinase inhibitors, interactions with the "hinge" region of the ATP-binding site are often crucial for potent inhibition. nih.govnih.gov The hinge region forms a hydrogen-bonding interface between the inhibitor and the backbone of the protein. nih.govnih.gov Heterocyclic scaffolds, such as nih.govnih.govnih.govtriazolo[4,3-b]pyridazine, can act as hinge-binders by presenting hydrogen bond donors and acceptors in a geometrically favorable arrangement. researchgate.net

The substituents on the scaffold influence the preferred conformation and can engage in additional interactions with the target protein, further stabilizing the bound complex. For instance, in BRD4 inhibitors, the orientation of the groups at the 3- and 6-positions is critical for fitting into the acetyl-lysine binding pocket and making productive contacts with the protein. nih.gov Similarly, for tubulin inhibitors based on this scaffold, the rigid core ensures the correct spatial orientation of the two aryl rings, mimicking the bioactive conformation of combretastatin A-4. nih.gov The nature of these aryl groups and their substitution patterns will then fine-tune the binding affinity by optimizing interactions within the colchicine binding site.

Cellular and Molecular Mechanisms of Action

The core structure of researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine is a recognized scaffold in medicinal chemistry, known to exhibit a range of biological activities. nih.gov Derivatives of this parent compound have been investigated for their potential as therapeutic agents, particularly in oncology.

Enzyme and Receptor Binding Affinity and Modulation

While specific binding data for 6-Ethynyl- researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine is not extensively detailed in the public literature, research on analogous compounds provides insight into the potential targets of this chemical family. For instance, a series of 3,6-diaryl- researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazines have been identified as potent antitubulin agents. nih.govacs.orgnih.gov Molecular modeling studies of these related compounds have shown that they can bind to the colchicine binding site on microtubules, thereby inhibiting tubulin polymerization. nih.govnih.gov This mechanism is a key target for anticancer drugs, as it disrupts microtubule dynamics essential for cell mitosis. nih.gov Other derivatives of the triazolo-pyridazine core have been explored as inhibitors for enzymes like c-Met kinase, a receptor tyrosine kinase involved in tumorigenesis.

Inhibition of Cellular Proliferation and Cell Cycle Progression

Compounds built on the researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine framework have demonstrated significant antiproliferative activity against various cancer cell lines. Studies on 3,6-diaryl derivatives showed potent activity, with IC₅₀ values in the low micromolar to nanomolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells. nih.govacs.orgnih.gov

The mechanism for this antiproliferative effect is often linked to cell cycle arrest. For example, the highly active antitubulin analog, compound 4q (a 3,6-diaryl- researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine), was found to cause a dramatic arrest of the cell cycle at the G2/M phase in A549 cells. nih.govnih.gov This is consistent with its role as a microtubule-destabilizing agent, which prevents the formation of the mitotic spindle and halts cell division.

Table 1: Antiproliferative Activity of a Representative 3,6-diaryl- researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine Analog (Compound 4q)

Cell Line Cancer Type IC₅₀ (µM)
SGC-7901 Gastric Adenocarcinoma 0.014
A549 Lung Adenocarcinoma 0.008
HT-1080 Fibrosarcoma 0.012

Data sourced from studies on 3,6-diaryl analogs of the researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine scaffold. nih.govacs.orgnih.gov

Modulation of Specific Cellular Pathways (e.g., Angiogenesis)

Angiogenesis, the formation of new blood vessels, is a critical pathway for tumor growth and metastasis. While direct evidence linking 6-Ethynyl- researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine to angiogenesis is limited, the broader class of related heterocyclic compounds has been investigated for such properties. For example, inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, have been developed from the isomeric researchgate.netnih.govacs.orgtriazolo[4,3-a]pyrazine scaffold. frontiersin.org This suggests that fused triazole-azine ring systems have the potential to modulate angiogenic signaling pathways, a possibility that warrants further investigation for the researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine series.

Preclinical Pharmacological Evaluation in Relevant In Vitro and In Vivo Models

Preclinical studies are essential for determining the therapeutic potential of a compound. The evaluation of researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine derivatives has been conducted using various in vitro and in vivo models.

In Vitro Assays (e.g., Enzyme Inhibition Assays, Cell-Based Assays)

The biological activity of researchgate.netnih.govacs.orgtriazolo[4,3-b]pyridazine derivatives has been primarily characterized through in vitro assays. Enzyme inhibition assays, such as tubulin polymerization experiments, have confirmed that certain analogs effectively inhibit microtubule formation. nih.govnih.gov

Cell-based assays have been crucial in demonstrating the functional consequences of target engagement. Antiproliferative screens using the MTT assay have established the cytotoxic potency of these compounds against a panel of human cancer cell lines. nih.gov Furthermore, immunofluorescence staining has been used to visualize the disruption of the microtubule network within cells, providing direct evidence of the mechanism of action for antitubulin agents in this class. nih.govnih.gov

Lead Optimization Strategies fornih.govnih.govnih.govtriazolo[4,3-b]pyridazine Derivatives

Lead optimization of compounds based on the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been a focal point of numerous research endeavors, particularly in the pursuit of novel anticancer agents. These strategies are centered on systematically modifying the core structure to improve its therapeutic potential.

Iterative Analog Library Synthesis for Compound Improvement

Iterative analog library synthesis is a cornerstone of lead optimization. This approach involves the systematic synthesis and biological evaluation of a series of related compounds, or analogs, to explore the chemical space around a lead compound. For the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold, this often involves modifications at the 3, 6, and 8 positions.

In a hypothetical optimization campaign starting with 6-Ethynyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine, an iterative synthesis approach would involve creating a library of analogs by modifying the ethynyl group and other positions on the triazolopyridazine core. For instance, the terminal alkyne of the ethynyl group serves as a versatile chemical handle for diversification through reactions such as Sonogashira coupling, click chemistry (cycloadditions), and reduction to the corresponding vinyl or ethyl groups.

A representative, though hypothetical, library of analogs derived from a 6-chloro- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine precursor is presented in Table 1. This table illustrates how systematic modifications can be made to explore the impact of different substituents on biological activity.

Compound IDR1 (Position 3)R2 (Position 6)R3 (Position 8)Biological Activity (IC50, µM)
Lead-H1 H-C≡CHH-
Analog-A1CH3-C≡CHH-
Analog-A2H-CH=CH2H-
Analog-A3H-CH2CH3H-
Analog-A4H-C≡C-PhH-
Analog-A5CH3-C≡C-PhH-
Analog-A6H-C≡CHCl-
Note: Biological activity data is hypothetical due to the absence of specific literature on 6-Ethynyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine.

This iterative process allows medicinal chemists to systematically probe the structure-activity landscape and identify modifications that lead to improved potency and other desirable drug-like properties.

Rational Design Based on SAR Data

As data from the iterative synthesis of analog libraries becomes available, a more rational, structure-based design approach can be implemented. Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. For the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine class, SAR studies have often focused on identifying key interactions with the target protein, such as a kinase active site.

While specific SAR data for 6-Ethynyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine is not available, general SAR principles for this scaffold can be extrapolated. For example, research on other 6-substituted triazolopyridazines has shown that the nature of the substituent at this position can significantly influence target engagement and selectivity. Often, larger aromatic or heterocyclic groups are explored at this position to occupy specific hydrophobic pockets within the target protein.

The introduction of a small, rigid ethynyl group at the 6-position would represent a significant departure from these more commonly explored analogs. A rational design strategy would leverage computational modeling and structural biology to understand how this group interacts with the target. Key questions to be addressed would include:

Does the ethynyl group act as a hydrogen bond acceptor or participate in other non-covalent interactions?

Does its linear geometry provide a vector for further substitution to access previously unexplored regions of the binding site?

Could the alkyne be a reactive handle for covalent inhibition, if desired?

Based on the answers to these questions and the initial biological data from an analog library, a second generation of compounds could be rationally designed. For example, if a nearby pocket is identified, the ethynyl group could be extended with different functionalities. Table 2 provides a hypothetical example of rationally designed analogs and their intended purpose.

Compound IDModification from LeadRationale for DesignPredicted Outcome
Lead-H1 6-EthynylInitial HitBaseline Activity
Analog-B16-(3-hydroxyprop-1-yn-1-yl)Introduce a hydrogen bond donorImproved potency/solubility
Analog-B26-(3-aminoprop-1-yn-1-yl)Introduce a basic group for ionic interactionsEnhanced target engagement
Analog-B36-(cyclopropylethynyl)Explore a small, lipophilic substituentIncreased cell permeability
Analog-B46-(phenylethynyl)Probe for a nearby hydrophobic pocketIncreased potency
Note: Predicted outcomes are hypothetical and would require experimental validation.

Through cycles of rational design, synthesis, and biological testing, the properties of the initial lead compound can be fine-tuned to produce a candidate with a more optimal therapeutic profile.

Computational and Theoretical Chemical Investigations

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are fundamental techniques used to predict how a small molecule (ligand), such as 6-Ethynyl-triazolo[4,3-b]pyridazine, might interact with a biological target, typically a protein or enzyme. These simulations are crucial for understanding the potential mechanism of action and for designing more potent and selective drug candidates.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, known as the binding mode. This involves identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the protein's active site.

While docking studies have been performed on various derivatives of thetriazolo[4,3-b]pyridazine scaffold, showing interactions with targets like c-Met kinase, Pim-1 kinase, and tubulin, specific data detailing the predicted binding modes and interacting residues for 6-Ethynyl-triazolo[4,3-b]pyridazine is not available in the current body of scientific literature. Such a study would theoretically predict which amino acids are crucial for its binding affinity and selectivity.

A ligand's conformation—its three-dimensional shape—can change significantly when it moves from a solution to the constrained environment of a protein's binding pocket. Analyzing these conformational changes is vital for understanding the energetics of binding.

Quantum Chemical and Ab Initio Studies

Quantum chemical methods are used to study the electronic structure and reactivity of molecules from first principles (ab initio) or using approximations. These calculations provide deep insights into a molecule's intrinsic properties.

Quantum chemical calculations can predict a molecule's reactivity by mapping its electron density, identifying sites susceptible to nucleophilic or electrophilic attack, and calculating the energies of frontier molecular orbitals (HOMO and LUMO). These methods can also be used to model reaction mechanisms and determine the energy barriers for different reaction pathways.

Specific quantum chemical studies predicting the reactivity or analyzing potential reaction pathways for 6-Ethynyl-triazolo[4,3-b]pyridazine are absent from the published literature. Such an investigation would be valuable for understanding its metabolic fate or its potential for covalent bond formation with a target.

These calculations determine the distribution of electrons within the molecule, its dipole moment, and other electronic properties. Aromaticity, a key determinant of a molecule's stability and reactivity, can also be quantified using methods like Nucleus-Independent Chemical Shift (NICS) calculations. Thetriazolo[4,3-b]pyridazine core is an aromatic system, and the ethynyl (B1212043) substituent would influence its electronic properties.

However, detailed electronic structure and specific aromaticity calculations for 6-Ethynyl-triazolo[4,3-b]pyridazine have not been specifically reported.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to observe the conformational flexibility of a ligand, its interactions with solvent, and the stability of a ligand-protein complex.

There are no specific molecular dynamics simulation studies reported for 6-Ethynyl-triazolo[4,3-b]pyridazine in the scientific literature. An MD simulation would typically involve placing the molecule in a simulated physiological environment (water, ions) to observe its structural fluctuations and stability, both alone and in complex with a biological target. This analysis helps validate docking results and provides a more realistic picture of the binding interactions.

Intellectual Property and Future Research Directions

Patent Landscape and Innovation Trends for Triazolopyridazines

The intellectual property landscape for triazolopyridazine derivatives is active, indicating a strong and continuing interest from pharmaceutical and biotechnology sectors in their therapeutic potential. Patents in this area cover a wide range of applications, from metabolic diseases to oncology, highlighting the scaffold's chemical tractability and broad biological relevance.

Innovation trends show a strategic focus on developing derivatives with high target specificity and improved pharmacological profiles. Early patents often covered broad classes of compounds, whereas more recent filings are characterized by specific substitutions and targeted disease indications. For instance, recent patent literature describes triazolopyridine derivatives as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2) for treating metabolic disorders like hepatic steatosis and type-2 diabetes. acs.org Another area of innovation involves the development of 6-substituted triazolopyridazines as Rev-erb agonists, targeting liver disorders and fibrosis. quiverquant.com This trend towards precision targeting suggests that future patents involving derivatives like 6-Ethynyl- ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine will likely feature well-defined mechanisms of action and specific patient populations.

Table 1: Representative Patents for Triazolopyridazine and Related Triazolo-Fused Heterocycles
Patent NumberAssigneeTherapeutic Area / TargetYear
WO 2024/097575 A1Merck Sharp & Dohme LLCDGAT2 Inhibitors (Hepatic steatosis, NASH, diabetes)2024
US 2020/0317695 A1GenfitRev-erb Agonists (Liver disorders, fibrosis)2020
EP 4079734 A4Jiangsu Hengrui Pharmaceuticals Co., Ltd.Anticancer Applications2022

Emerging Therapeutic Applications and Underexplored Biological Targets

Research into the triazolopyridazine core has primarily focused on oncology, with significant findings related to the inhibition of key signaling pathways that drive cancer progression. ontosight.ainih.gov However, the structural versatility of this scaffold opens avenues for numerous other therapeutic applications.

Oncology: A major area of development is the design of dual inhibitors targeting multiple cancer-driving kinases simultaneously. Derivatives of ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine have been synthesized and evaluated as potent dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy. nih.gov The c-Met pathway is often dysregulated in tumorigenesis and metastasis, while Pim-1 kinases are involved in cell survival and proliferation. nih.govnih.gov Compounds showing dual inhibitory activity represent a promising strategy to overcome drug resistance and improve therapeutic efficacy. nih.gov

Underexplored Targets: A significant portion of the human kinome, often referred to as the "dark kinome," remains understudied, presenting a vast space of unexplored targets for therapeutic intervention. ibm.comnih.govwehi.edu.au Kinase inhibitor libraries, which include diverse scaffolds like triazolopyridazine, are being used to screen against these under-researched kinases to identify novel activities. nih.gov This approach could uncover unexpected therapeutic potential for 6-Ethynyl- ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine against targets involved in inflammatory diseases, neurodegeneration, or rare genetic disorders. wehi.edu.au Other potential applications for this class of compounds include antimicrobial and anti-inflammatory agents. ontosight.aiontosight.ai

Table 2: Biological Targets and Therapeutic Potential for Triazolopyridazine Derivatives
Biological TargetFunction / Disease RelevancePotential of Triazolopyridazine Derivatives
c-Met / Pim-1 KinasesOncogenes involved in cell proliferation, survival, and metastasis in various cancers. nih.govnih.govDevelopment of potent dual inhibitors for enhanced anticancer activity. nih.govresearchgate.net
Diacylglycerol O-acyltransferase 2 (DGAT2)Enzyme involved in triglyceride synthesis; implicated in metabolic diseases like NASH and diabetes. acs.orgInhibitors for the treatment of metabolic disorders. acs.org
DNA GyraseBacterial enzyme essential for DNA replication; a validated antibacterial target. mdpi.comPotential development as novel antibacterial agents. mdpi.com
"Dark Kinome"Large number of understudied kinases with unknown roles in health and disease. wehi.edu.auScreening could reveal novel targets for inflammatory, neurodegenerative, or other diseases. ibm.comnih.gov

Opportunities for Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of the ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine core has traditionally involved multi-step procedures. bohrium.comacs.org However, modern synthetic chemistry is increasingly focused on efficiency, sustainability, and the development of novel methods that reduce waste and energy consumption. These principles are critical for the future production of 6-Ethynyl- ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine.

Novel Methodologies: Recent advancements include the use of hypervalent iodine(III) reagents for oxidative cyclization in aqueous media, which presents a greener alternative to traditional methods. researchgate.net Another innovative approach is the enzymatic hydrolysis for the synthesis of specific triazolopyridazine derivatives, which can avoid unwanted side reactions like decarboxylation that occur under conventional conditions. researchgate.net Furthermore, metal-free reactions, such as the aza-Diels-Alder reaction of 1,2,3-triazines, offer a sustainable and cost-effective pathway to pyridazine-containing heterocycles. organic-chemistry.org

Sustainable Chemistry: The principles of green chemistry are being actively applied to the synthesis of related heterocyclic compounds, utilizing techniques like microwave irradiation and solvent-free reactions to improve efficiency and reduce environmental impact. benthamdirect.comresearchgate.neteurekaselect.com These methodologies could be adapted for the synthesis of 6-Ethynyl- ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine, making its production more environmentally friendly and economically viable. The focus on multicomponent reactions and the use of water as a solvent are particularly promising trends. researchgate.neteurekaselect.com

Table 3: Comparison of Synthetic Methodologies for Triazolopyridazines
MethodologyDescriptionAdvantages
Traditional Multi-step SynthesisStepwise construction starting from precursors like 3,6-dichloropyridazine. bohrium.comacs.orgWell-established and reliable for generating diverse analogs.
Hypervalent Iodine(III) OxidationIntramolecular oxidative cyclization of pyridazinyl hydrazones. researchgate.netCan be performed in water, making the process greener. researchgate.net
Enzymatic HydrolysisUse of enzymes like α-chymotrypsin to hydrolyze ester precursors. researchgate.netHigh selectivity and mild reaction conditions, preventing side reactions. researchgate.net
Aza-Diels-Alder ReactionMetal-free cycloaddition to form the pyridazine (B1198779) ring. organic-chemistry.orgSustainable, cost-effective, and avoids heavy metal contaminants. organic-chemistry.org

Integration of Advanced Research Technologies in Future Studies

The discovery and development of novel compounds like 6-Ethynyl- ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine will be significantly accelerated by the integration of advanced research technologies. These tools enhance the efficiency of drug discovery from initial hit identification to lead optimization.

Computational Chemistry: In silico methods are indispensable for modern drug design. neuroquantology.com Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been successfully used to explore the binding modes of triazolopyridazine derivatives with their targets, such as PIM-1 kinase. nih.gov These computational models help rationalize the activity of synthesized compounds and guide the design of new analogs with improved potency and selectivity. nih.govneuroquantology.com

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning are transforming drug discovery by analyzing vast datasets to predict compound activity, toxicity, and pharmacokinetic properties. mednexus.orgmdpi.com These technologies can be used to perform large-scale virtual screening of chemical libraries and identify novel drug-target interactions. openmedicinalchemistryjournal.comnih.gov For the triazolopyridazine scaffold, AI/ML algorithms can help map interactions across the kinome, identifying promising but underexplored targets and accelerating the discovery of new therapeutic applications. ibm.comaipublications.com

High-Throughput Screening (HTS): HTS technologies enable the rapid testing of large libraries of compounds against biological targets to identify active "hits". ewadirect.com As new derivatives of 6-Ethynyl- ibm.comorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazine are synthesized, HTS will be crucial for efficiently screening them against a wide array of targets, including kinases, enzymes, and receptors, to quickly identify promising lead compounds for further development. ewadirect.comrsc.org

Q & A

Q. What are the established synthetic routes for 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves multi-step functionalization of the triazolo-pyridazine core. Key steps include:

  • Cyclization : Starting from 3-chloro-6-hydrazinylpyridazine derivatives, cyclization with alkynylating agents (e.g., ethynyl magnesium bromide) under controlled temperatures (80–100°C) to introduce the ethynyl group .
  • Purification : Use of column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate the product.
  • Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of ethynyl source) and reaction time (12–24 hours) to minimize side products. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethynyl group (δ ~2.5–3.0 ppm for sp-hybridized carbons) and triazole/pyridazine ring protons (δ 7.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 186.05 for C7_7H4_4N4_4).
  • Elemental Analysis : Confirms C, H, N composition within ±0.3% deviation.
  • XRD (if crystalline) : Resolves planar conformation and substituent orientation .

Q. How is the preliminary biological activity of this compound assessed?

  • In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC50_{50} values reported at 10–50 µM) .
  • Enzyme inhibition : Screening against kinases (e.g., c-Met, Pim-1) using fluorescence-based assays. The ethynyl group enhances π-stacking with hydrophobic kinase pockets, improving IC50_{50} by 2–5-fold compared to chloro analogs .

Advanced Research Questions

Q. How does the ethynyl substituent influence the compound’s crystal packing and intermolecular interactions?

X-ray crystallography reveals:

  • Planar conformation : The triazolo-pyridazine core remains planar, but the ethynyl group introduces steric hindrance, reducing π–π stacking efficiency compared to chloro derivatives.
  • Intermolecular bonds : C–H⋯N hydrogen bonds (2.8–3.2 Å) and weak C≡C⋯Cl interactions stabilize the lattice.
  • Impact on solubility : The ethynyl group reduces aqueous solubility (~0.1 mg/mL) but enhances lipid membrane permeability (logP ~2.5) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Cell-line specificity : For example, antiangiogenic activity in HMEC-1 cells (IC50_{50} = 8 µM) but inactivity in BAEC cells may arise from differential expression of target kinases .
  • Assay conditions : Varying serum concentrations or incubation times (24 vs. 48 hours) alter metabolic stability. Use LC-MS to quantify intracellular compound levels .
  • Redundancy pathways : Co-treatment with kinase inhibitors (e.g., imatinib) identifies compensatory signaling mechanisms .

Q. How are structure-activity relationship (SAR) studies designed to optimize 6-Ethynyl derivatives for selective PDE4 inhibition?

  • Substituent variation : Synthesize analogs with ethynyl, methyl, or phenyl groups. Test PDE4 isoform selectivity (PDE4A/B/C/D).

  • Key findings :

    SubstituentPDE4A IC50_{50} (nM)Selectivity (vs. PDE3)
    Ethynyl12 ± 2>100-fold
    Chloro45 ± 530-fold
    Methoxy85 ± 1015-fold
  • Computational docking : The ethynyl group occupies a hydrophobic subpocket in PDE4A’s catalytic domain, reducing off-target binding .

Q. What novel multi-component synthesis approaches improve efficiency for triazolo-pyridazine derivatives?

  • One-pot synthesis : Combine 3,6-dichloropyridazine, ethynyl Grignard reagents, and hydrazines in dichloromethane with iodobenzene diacetate (IBD) as an oxidant. Achieves 65–75% yield in 6 hours vs. traditional 3-step methods (35% yield) .
  • Microwave-assisted cyclization : Reduces reaction time from 24 hours to 30 minutes (150°C, 300 W), minimizing decomposition .

Methodological Tables

Q. Table 1. Comparative Reactivity of Substituents in Triazolo-Pyridazine Synthesis

SubstituentReaction Time (h)Yield (%)Purity (HPLC, %)
Ethynyl186898.5
Chloro128299.2
Methoxy245597.8
Data adapted from .

Q. Table 2. Biological Activity of Ethynyl vs. Chloro Derivatives

Assay6-Ethynyl Derivative (IC50_{50})6-Chloro Derivative (IC50_{50})
c-Met Kinase15 nM45 nM
HeLa Cell Viability22 µM60 µM
PDE4A Inhibition12 nM85 nM
Data sourced from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.